N-hydroxytetrachlorophthalimide

Catalog No.
S1895785
CAS No.
85342-65-0
M.F
C8HCl4NO3
M. Wt
300.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hydroxytetrachlorophthalimide

CAS Number

85342-65-0

Product Name

N-hydroxytetrachlorophthalimide

IUPAC Name

4,5,6,7-tetrachloro-2-hydroxyisoindole-1,3-dione

Molecular Formula

C8HCl4NO3

Molecular Weight

300.9 g/mol

InChI

InChI=1S/C8HCl4NO3/c9-3-1-2(4(10)6(12)5(3)11)8(15)13(16)7(1)14/h16H

InChI Key

UTRBHXSKVVPTLY-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)O

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)O

Oxidation Catalyst

N-HOTE demonstrates significant potential as a catalyst for oxidation reactions. When combined with 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ), it forms an efficient catalytic system for the oxidation of aromatic hydrocarbons. This system is attractive due to several factors:

  • Metal-Free: Unlike many traditional oxidation catalysts, N-HOTE/DADCAQ does not require metal components, making it more environmentally friendly and potentially less expensive. PubChem:
  • Aerobic Conditions: The system operates effectively under aerobic conditions, utilizing molecular oxygen (O2) readily available in the atmosphere. This eliminates the need for harsh oxidants or specialized reaction environments. Sigma-Aldrich:

Allylic C-H Oxidation

Recent research explores the application of N-HOTE in electrochemical allylic C-H oxidation. This method offers a scalable and sustainable approach to oxidizing allylic carbon-hydrogen (C-H) bonds. The process utilizes an electrochemical approach, further reducing environmental impact. Other research notes from Sigma-Aldrich:

N-hydroxytetrachlorophthalimide is an organic compound characterized by its chemical formula C8Cl4NO3\text{C}_8\text{Cl}_4\text{N}\text{O}_3. This compound features a hydroxyl group attached to a tetrachlorophthalimide structure, making it a derivative of phthalimide. Its molecular structure contributes to its unique properties and reactivity, particularly in organic synthesis and electrochemical applications .

General Safety Practices

When working with any research chemical, it is advisable to:

  • Consult the Safety Data Sheet (SDS) for specific handling procedures.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Properly dispose of waste according to institutional guidelines.
, notably:

  • Radical Reactions: It can act as a radical precursor, undergoing fragmentation to generate reactive radicals. This process is often facilitated by photochemical or electrochemical conditions, allowing for diverse transformations such as Giese-type additions to electron-deficient olefins .
  • Electro

While specific biological activity data on N-hydroxytetrachlorophthalimide is limited, compounds with similar structures have been studied for their potential antimicrobial and antifungal properties. The presence of chlorine substituents in the tetrachlorophthalimide structure often enhances biological activity, making it a candidate for further investigation in medicinal chemistry.

N-hydroxytetrachlorophthalimide can be synthesized through several methods:

  • Direct Hydroxylation: Starting from tetrachlorophthalimide, hydroxylation can be achieved using hydroxylating agents under controlled conditions.
  • Electrochemical Methods: Recent advancements have introduced electrochemical techniques for the synthesis of this compound, allowing for efficient and environmentally friendly production .

Interaction studies involving N-hydroxytetrachlorophthalimide focus on its role in facilitating radical reactions and its compatibility with various substrates. Research indicates that it can effectively engage with electron-deficient compounds, leading to significant product formation under optimized conditions .

Several compounds share structural similarities with N-hydroxytetrachlorophthalimide. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-HydroxyphthalimidePhthalimide derivativeLess chlorinated, primarily used as a radical precursor.
TetrachlorophthalimideChlorinated phthalimideLacks hydroxyl group; used primarily in synthesis.
N-Hydroxy-N'-methylphthalimideMethylated phthalimideExhibits different reactivity due to the methyl group.

The uniqueness of N-hydroxytetrachlorophthalimide lies in its combination of the hydroxyl group and multiple chlorine substituents, which enhance its reactivity and applicability in various chemical processes compared to its analogs.

XLogP3

2.9

Other CAS

85342-65-0

Wikipedia

N-hydroxytetrachlorophthalimide

Dates

Modify: 2023-08-16

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